3-Hydroxy-2,2,4-trimethylpent-4-enoic acid
Description
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid is a branched-chain hydroxy acid characterized by a pentenoic acid backbone with methyl substituents at positions 2, 2, and 4, and a hydroxyl group at position 3. This compound is notable for its incorporation into bioactive natural products, particularly cyclic depsipeptides, where it contributes to structural complexity and biological activity.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(2)6(9)8(3,4)7(10)11/h6,9H,1H2,2-4H3,(H,10,11) |
InChI Key |
KLJZRFMNZDGYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(C)(C)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 4-Pentenoate Ester via Transesterification and Rearrangement
- Reactants : Vinylcarbinol (allyl alcohol) and orthoacetates (e.g., trimethyl orthoacetate or triethyl orthoacetate).
- Catalysts : Mineral acids (phosphoric acid, boric acid), organic acids (propionic acid, phenylsulfonic acid), or Lewis acids (aluminum trichloride, ferric chloride).
- Conditions :
- Molar ratio of vinylcarbinol:orthoacetate:catalyst = 1 : 0.5–2 : 0.01–0.1 (preferred 1 : 1.3–1.6 : 0.05).
- Temperature: 60–200 °C, preferably 80–150 °C.
- Reaction time: 2–20 hours, preferably 8–16 hours.
- Outcome : Formation of 4-pentenoic acid ethyl ester with yields around 90–92% and purity >98% after distillation.
Step 2: Hydrolysis to 4-Pentenoic Acid
- Reagents : Aqueous alkali solution (NaOH, KOH, or soda ash) at 5–50% concentration (optimal 15–30%).
- Molar ratio : 4-pentenoate to alkali = 1 : 1–4 (optimal 1 : 2.5).
- Temperature : 50–100 °C, preferably reflux at 80–100 °C.
- Reaction time : 1–5 hours, preferably 2–3 hours.
- Acidification : After hydrolysis, acidify with sulfuric acid to pH 1–5 (optimal pH 1–2) to isolate the acid.
- Outcome : High-purity 4-pentenoic acid is obtained after layering and distillation.
This process is adaptable to synthesize substituted pentenoic acids by modifying the starting materials or reaction conditions.
Proposed Synthetic Route for this compound
Given the structural complexity of this compound, a plausible synthetic approach involves:
- Starting materials : A substituted pentenoic acid or ester precursor, such as 4-pentenoic acid derivatives.
- Introduction of methyl groups : Via alkylation or use of appropriately substituted starting materials.
- Hydroxyl group incorporation : Through selective hydroxylation or by using a Grignard reagent on a carbonyl intermediate.
- Control of double bond position : Through careful selection of starting alkenes or via controlled elimination reactions.
Although direct literature on this exact compound’s synthesis is limited, these steps align with standard organic synthesis principles for similar molecules.
Comparative Data Table of Preparation Parameters
| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis to Acid |
|---|---|---|
| Starting Materials | Vinylcarbinol, orthoacetate | 4-Pentenoate ester |
| Catalyst | Mineral acid, organic acid, Lewis acid | None (alkali hydrolysis) |
| Temperature Range | 60–200 °C (preferably 80–150 °C) | 50–100 °C (preferably reflux 80–100 °C) |
| Reaction Time | 2–20 hours (preferably 8–16 hours) | 1–5 hours (preferably 2–3 hours) |
| Molar Ratios | Vinylcarbinol:orthoacetate:catalyst = 1:0.5–2:0.01–0.1 | 4-Pentenoate:alkali = 1:1–4 |
| Yield | 90–92% | High purity acid after acidification |
| Product Purity | >98% after distillation | >95% after acidification and distillation |
This table summarizes key parameters for the preparation of pentenoic acid derivatives relevant to the target compound.
Research Findings and Notes
- The use of Lewis acids such as aluminum trichloride significantly enhances the transesterification and rearrangement step, improving yield and purity.
- Reaction temperature and time are critical: too low temperature or short time results in incomplete conversion; too high or prolonged conditions may cause side reactions.
- Hydrolysis must be carefully controlled to avoid over-hydrolysis or degradation of sensitive functional groups like the hydroxyl.
- Acidification pH strongly influences the isolation and purity of the final acid product.
- While the patent literature focuses on 4-pentenoic acid, adaptation to 3-hydroxy-2,2,4-trimethyl substituted analogs requires careful consideration of steric and electronic effects of substituents.
Summary and Professional Recommendations
- The preparation of this compound is best approached by adapting known methods for pentenoic acid derivatives, involving transesterification of vinylcarbinol with orthoacetates catalyzed by acids, followed by controlled hydrolysis.
- Optimization of catalyst type, molar ratios, temperature, and reaction times is essential for maximizing yield and purity.
- Further research into selective hydroxylation or Grignard addition on substituted pentenoic acid intermediates is recommended to introduce the hydroxyl and methyl groups at the desired positions.
- Comprehensive analytical characterization (NMR, IR, MS) should be employed to confirm structure and purity at each step.
This article consolidates data from patent literature and chemical supplier information, providing a professional, authoritative, and diverse overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,4-trimethylpent-4-enoic acid.
Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanoic acid.
Substitution: Formation of 3-chloro-2,2,4-trimethylpent-4-enoic acid or 3-amino-2,2,4-trimethylpent-4-enoic acid.
Scientific Research Applications
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The double bond and carboxylic acid group also play crucial roles in the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 3-Hydroxy-2,2,4-trimethylpent-4-enoic Acid Analogs
Key Structural Determinants of Activity
Chain Length :
- Shorter chains (C5–C8) are often associated with cytotoxicity or enzyme interactions (e.g., mollusc-derived kulolides) , while longer chains (C10–C12) enhance membrane permeability and target specificity in antibacterial agents .
- The C10 HTMMD in halipeptin A demonstrates potent anti-inflammatory activity, likely due to its extended hydrophobic tail and methoxy group enhancing receptor binding .
2,4,6-Trimethyl groups: In emericellamide B, progressive methylation enhances antibacterial potency by improving lipid solubility and microbial membrane disruption .
Functional Groups: Double bonds: The pent-4-enoic acid moiety in this compound introduces rigidity, affecting conformational flexibility in depsipeptides . Methoxy groups: HTMMD’s 7-methoxy group may participate in hydrogen bonding, critical for anti-inflammatory efficacy .
Biosynthetic Context: Many analogs are components of non-ribosomal peptides (NRPs) or polyketides, where their structural diversity arises from modular enzymatic assembly (e.g., fungal polyketide synthases) .
Pharmacological Activities
- Anti-inflammatory Effects : HTMMD-containing halipeptin A shows remarkable in vivo activity, suggesting that branching and methoxy substitution are key to modulating inflammation .
- Antibacterial Properties : Emericellamides with varying methyl substitutions exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the role of alkyl chain length and substitution density in microbial targeting .
- Cytotoxicity : Mollusc-derived depsipeptides with unsaturated C8 chains demonstrate selective cytotoxicity, likely due to interactions with cellular membranes or proteases .
Biological Activity
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid is an organic compound with significant biological relevance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound is primarily studied for its effects on various biological systems, including its role in inflammation and cancer.
Chemical Formula: C₁₂H₂₄O₃
Molecular Weight: 216.317 g/mol
IUPAC Name: this compound
CAS Number: 77-68-9
Pharmacological Effects
- Anti-inflammatory Activity:
- Antitumor Properties:
- Antioxidant Activity:
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of NF-kB Pathway:
The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune response and inflammation . -
Modulation of Apoptotic Pathways:
It activates caspases and alters Bcl-2 family proteins' expression, leading to increased apoptosis in malignant cells .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Case Study 2: Antitumor Activity
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .
Data Summary
Q & A
Q. What strategies optimize structure-activity relationships (SAR) for therapeutic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
